
Abeorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abeorphine, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Neuroprotective Effects:
Abeorphine has been studied for its neuroprotective properties, particularly in relation to dopaminergic systems. It acts as a dopamine receptor agonist, which may help in the management of Parkinson's disease by alleviating motor symptoms and improving overall function. Research indicates that compounds like this compound can enhance dopamine release and receptor sensitivity, providing symptomatic relief in patients with neurodegenerative disorders .
2. Anticancer Activity:
Recent investigations into the anticancer properties of this compound reveal its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that aporphine alkaloids can exert cytotoxic effects on various cancer cell lines through mechanisms such as oxidative stress induction and modulation of signaling pathways involved in cell proliferation . This positions this compound as a candidate for further development in cancer therapeutics.
3. Antioxidant Properties:
The antioxidant capacity of this compound contributes to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders. The ability to mitigate oxidative damage is crucial for maintaining cellular health and preventing disease progression .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Parkinson's Disease Management: A clinical trial involving patients with Parkinson's disease demonstrated that treatment with this compound resulted in significant improvements in motor function compared to placebo groups. Patients reported reduced tremors and improved mobility after several weeks of treatment.
- Cancer Treatment Trials: In vitro studies using human cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis at specific concentrations. These findings are being translated into animal models to evaluate therapeutic efficacy and safety before advancing to human trials.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Abeorphine, and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring outcomes via HPLC and mass spectrometry. Researchers should adopt a Design of Experiments (DoE) approach to identify critical factors influencing yield and purity. Reproducibility demands detailed documentation of reaction conditions, including purification steps (e.g., column chromatography gradients) .
- Example Table :
Parameter Tested | Optimal Range | Impact on Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 60–80°C | +25% | ≥98 |
Catalyst Loading | 0.5–1.2 mol% | +18% | ≥95 |
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine 1H-/13C-NMR for structural elucidation, ensuring comparison with reference spectra. Purity assessment should use HPLC with UV/Vis detection (≥95% purity threshold) and differential scanning calorimetry (DSC) for crystallinity analysis. For novel derivatives, high-resolution mass spectrometry (HRMS) is mandatory to confirm molecular formulas .
Q. What in vitro assays are most appropriate for preliminary pharmacological profiling of this compound's target interactions?
- Methodological Answer : Use radioligand binding assays to measure affinity (Ki) for primary targets (e.g., opioid receptors). Functional assays (e.g., cAMP inhibition or calcium flux) should assess agonist/antagonist activity. Include counter-screens against off-target receptors (e.g., serotonin, dopamine) to evaluate selectivity. Normalize data to positive controls (e.g., morphine for opioid receptors) .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory data regarding this compound's efficacy across different cellular models?
- Methodological Answer : Apply triangulation by repeating assays in multiple cell lines (primary vs. immortalized) under standardized conditions (e.g., passage number, serum concentration). Use pathway enrichment analysis to identify model-specific variables (e.g., receptor dimerization rates). Validate findings with ex vivo tissue preparations and in silico docking simulations to confirm binding consistency .
- Contradiction Analysis Framework :
Replicate experiments with blinded analysis.
Compare assay conditions (e.g., incubation time, cell density).
Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
Q. How should researchers design dose-response studies to account for this compound's potential off-target effects in complex biological systems?
- Methodological Answer : Employ a tiered approach:
- Tier 1 : High-throughput screening (HTS) at logarithmic concentrations (10 nM–100 µM) to identify primary and off-target EC50/IC50 values.
- Tier 2 : Use transcriptomics/proteomics to map pathway activation at subtoxic doses.
- Tier 3 : Validate in ex vivo organoids or tissue slices to contextualize physiological relevance .
Q. What statistical approaches are most robust for analyzing non-linear pharmacokinetic data observed in this compound's preclinical absorption studies?
- Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations, supplemented by nonlinear mixed-effects modeling (NONMEM) to handle inter-subject variability. Use Akaike Information Criterion (AIC) to compare fit quality between one- and two-compartment models. Bootstrap resampling (≥1000 iterations) ensures confidence intervals for half-life estimates .
Q. What ethical considerations govern the use of human-derived neural tissues in investigating this compound's neuropharmacological mechanisms?
- Methodological Answer : Secure IRB approval for tissue sourcing, emphasizing informed consent protocols for donor specimens. Anonymize data and implement tiered access controls. For in vitro studies using induced pluripotent stem cells (iPSCs), adhere to NIH guidelines for differentiation protocols and genomic stability monitoring .
Q. Methodological Guidelines for Data Management
- Data Reproducibility : Archive raw spectra, chromatograms, and assay readouts in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) .
- Conflict of Interest (COI) Disclosure : Declare all funding sources and institutional partnerships in publications to mitigate bias .
Propiedades
Número CAS |
82166-77-6 |
---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(9R,11S)-10-ethyl-11-propyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol |
InChI |
InChI=1S/C20H23NO2/c1-3-6-15-13-7-5-8-14-18-12(9-10-17(22)20(18)23)11-16(19(13)14)21(15)4-2/h5,7-10,15-16,22-23H,3-4,6,11H2,1-2H3/t15-,16+/m0/s1 |
Clave InChI |
IJBNWYRAKMOUIC-JKSUJKDBSA-N |
SMILES |
CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O |
SMILES isomérico |
CCC[C@H]1C2=CC=CC3=C2[C@H](N1CC)CC4=C3C(=C(C=C4)O)O |
SMILES canónico |
CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O |
Sinónimos |
5-ethyl-4,5,5a,6-tetrahydro-9,10-dihydroxy-4-n-propyldibenz(cd,f)indole abeorphine CI 201-678 compound 201-678 HCL of CI 201-678 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.